(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl)methanol
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Overview
Description
Beta-D-Fructopyranose, 2,34,5-bis-O-(1-methylethylidene)-: is a chemical compound with the molecular formula C12H20O6 and a molecular weight of 260.28 g/mol . It is commonly used as an intermediate in the synthesis of various pharmaceutical compounds, including anticonvulsants and anti-epileptics .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Sulfamyl Chloride Route: The compound can be synthesized by reacting beta-D-fructopyranose with sulfamyl chloride using a strong alkali such as sodium hydride in dimethylformamide (DMF).
Sulfuryl Chloride Route: Another method involves reacting beta-D-fructopyranose with sulfuryl chloride in the presence of pyridine or triethylamine in diethyl ether or methylene dichloride at temperatures ranging from -40°C to 25°C.
Industrial Production Methods: The industrial production of beta-D-fructopyranose, 2,3:4,5-bis-O-(1-methylethylidene)- typically involves large-scale synthesis using the aforementioned routes, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur, especially at the carbonyl groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and alkanes.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Biology:
- Serves as an intermediate in the synthesis of biologically active compounds.
Medicine:
Industry:
Mechanism of Action
The compound exerts its effects primarily through its role as an intermediate in the synthesis of active pharmaceutical ingredients. In the case of topiramate, it acts by inhibiting voltage-gated sodium channels, enhancing gamma-aminobutyric acid (GABA) activity, and antagonizing glutamate receptors . These actions contribute to its anticonvulsant and anti-epileptic properties.
Comparison with Similar Compounds
- 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose
- Diacetone fructose
- Topiramate
Uniqueness: Beta-D-fructopyranose, 2,3:4,5-bis-O-(1-methylethylidene)- is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-10(2)15-7-5-14-12(6-13)9(8(7)16-10)17-11(3,4)18-12/h7-9,13H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSHGMIAIUYOJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)CO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20880-92-6 |
Source
|
Record name | NSC407023 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407023 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3:4,5-Di-O-isopropylidene-beta -D-fructopyranose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.098 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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